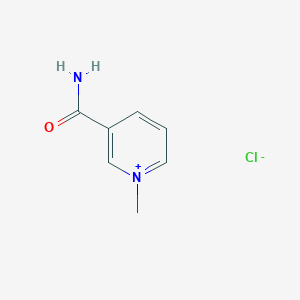

1-Methylpyridin-1-ium-3-carboximidate--hydrogen chloride (1/1)

描述

Structure

2D Structure

属性

CAS 编号 |

1005-24-9 |

|---|---|

分子式 |

C7H9ClN2O |

分子量 |

172.61 g/mol |

IUPAC 名称 |

1-methylpyridin-1-ium-3-carboximidate;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |

InChI 键 |

BWVDQVQUNNBTLK-UHFFFAOYSA-N |

手性 SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

规范 SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

外观 |

Assay:≥95%A crystalline solid |

其他CAS编号 |

1063-92-9 1005-24-9 |

Pictograms |

Irritant |

相关CAS编号 |

3106-60-3 (Parent) |

同义词 |

1-methyl-3-carbamoylpyridinium 1-methylnicotinamide 3-(aminocarbonyl)-1-methylpyridinium N(1)-methylnicotinamide N(1)-methylnicotinamide bromide N(1)-methylnicotinamide chloride N(1)-methylnicotinamide cyanide N(1)-methylnicotinamide fluoride N(1)-methylnicotinamide iodide N(1)-methylnicotinamide iodide, 3-(aminocarbonyl-13C)-labeled N(1)-methylnicotinamide methylsulfate N(1)-methylnicotinamide perchlorate N(1)-methylnicotinamide tetrafluoroborate (1-) N1-methylnicotinamide pyridinium, 3-(aminocarbonyl)-1-methyl- trigonellamide chloride trigonellinamide |

产品来源 |

United States |

Modification of the 3 Carbamyl Group:the Carbamyl Amide Group at the 3 Position Can Be Chemically Transformed into Other Functional Groups. for Example, It Can Be Hydrolyzed to a Carboxylic Acid, Dehydrated to a Nitrile, or Converted to Various Esters or N Substituted Amides. These Modifications Can Impact the Molecule S Hydrogen Bonding Capacity, Polarity, and Overall Biological Interactions. Such Sar Studies Have Been Instrumental in Optimizing Lead Compounds, for Instance, by Converting a Glycine Amide Derivative into a Carbamimidoylcarbamate to Improve Stability and Maintain Inhibitory Activity Against a Specific Protein Target.nih.gov

Interaction with Endothelial Systems and Vascular Homeostasis

3-Carbamyl-1-methylpyridinium chloride, also known as 1-methylnicotinamide (B1211872) (MNA), demonstrates significant interactions with the vascular endothelium, playing a crucial role in the maintenance of vascular homeostasis. Its effects are primarily mediated through the modulation of key signaling pathways that regulate blood vessel tone, platelet aggregation, and inflammation. The compound's direct action on the endothelium contributes to its antithrombotic and anti-inflammatory properties. nih.govnih.gov

Prostacyclin Pathway Modulation

A primary mechanism through which 3-Carbamyl-1-methylpyridinium chloride exerts its vascular effects is by modulating the prostacyclin (PGI2) pathway. Research has shown that the anti-thrombotic activity of this compound is dependent on the action of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostacyclin. nih.govnih.gov By influencing the COX-2/PGI2 pathway, 3-Carbamyl-1-methylpyridinium chloride promotes the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This modulation helps to maintain a healthy balance in the cardiovascular system, preventing the formation of blood clots and promoting vascular health. nih.gov

The table below summarizes the key components and effects related to the prostacyclin pathway modulation by 3-Carbamyl-1-methylpyridinium chloride.

| Key Component | Role in the Pathway | Effect of 3-Carbamyl-1-methylpyridinium chloride |

| Cyclooxygenase-2 (COX-2) | Enzyme responsible for the synthesis of prostaglandin (B15479496) H2, a precursor to prostacyclin. | Activity is essential for the compound's effects. |

| Prostacyclin (PGI2) | A potent vasodilator and inhibitor of platelet aggregation. | Production is enhanced. |

| Vascular Endothelium | The primary site of prostacyclin production and action. | Directly targeted by the compound. |

| Platelets | Cellular components involved in blood clotting. | Aggregation is inhibited. |

Nitric Oxide Bioavailability Enhancement and eNOS-Dependent Oxidative Stress

3-Carbamyl-1-methylpyridinium chloride also plays a critical role in enhancing the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system. It achieves this by preventing the "uncoupling" of endothelial nitric oxide synthase (eNOS). nih.gov Under normal conditions, eNOS produces NO, which leads to vasodilation. However, in the presence of oxidative stress, eNOS can become uncoupled and produce superoxide (B77818) radicals instead of NO, contributing to endothelial dysfunction. nih.gov 3-Carbamyl-1-methylpyridinium chloride helps to maintain the coupled state of eNOS, thereby reducing eNOS-dependent oxidative stress and increasing the production of beneficial nitric oxide. patsnap.com

The following table outlines the mechanisms of nitric oxide bioavailability enhancement by 3-Carbamyl-1-methylpyridinium chloride.

| Mechanism | Description | Consequence |

| eNOS Coupling | Maintains the proper function of the eNOS enzyme, ensuring the production of nitric oxide. | Enhanced NO bioavailability. |

| Reduction of Oxidative Stress | Prevents eNOS from producing superoxide radicals, a major source of oxidative stress in the vasculature. | Decreased eNOS-dependent oxidative stress. |

| Vasodilation | Increased nitric oxide levels lead to the relaxation of blood vessels. | Improved blood flow and vascular homeostasis. |

Influence on Reactive Oxygen Species (ROS) Pathways

3-Carbamyl-1-methylpyridinium chloride has been shown to directly influence pathways involving reactive oxygen species (ROS). A key aspect of its mechanism of action is its ability to scavenge ROS. nih.govresearchgate.net This antioxidant property is fundamental to its protective effects within the cell, particularly in the context of inflammation. By reducing the cellular burden of ROS, 3-Carbamyl-1-methylpyridinium chloride can mitigate oxidative damage and modulate downstream signaling cascades that are activated by oxidative stress. nih.gov

Regulation of Inflammatory Processes

The anti-inflammatory properties of 3-Carbamyl-1-methylpyridinium chloride are well-documented and are intrinsically linked to its effects on endothelial and immune cells. nih.govnih.gov

Modulation of NLRP3 Inflammasome Activation in Macrophages

A significant finding in the anti-inflammatory action of 3-Carbamyl-1-methylpyridinium chloride is its ability to modulate the activation of the NLRP3 inflammasome in macrophages. nih.govresearchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. Research has demonstrated that 3-Carbamyl-1-methylpyridinium chloride reduces the activation of the NLRP3 inflammasome, and this effect is dependent on its ROS-scavenging activity. nih.govresearchgate.net By quenching ROS, the compound inhibits a key trigger for NLRP3 inflammasome assembly and activation. nih.gov

The table below details the research findings on the modulation of the NLRP3 inflammasome.

| Research Finding | Experimental Observation | Implication |

| Reduced NLRP3 Activation | Treatment with 3-Carbamyl-1-methylpyridinium chloride led to a decrease in the activation of the NLRP3 inflammasome in human macrophages. nih.govresearchgate.net | Attenuation of a key inflammatory signaling pathway. |

| ROS-Dependent Mechanism | The inhibitory effect on the NLRP3 inflammasome was linked to the compound's ability to scavenge reactive oxygen species. nih.govresearchgate.net | Highlights the antioxidant properties as central to its anti-inflammatory effects. |

| Decreased Pro-inflammatory Cytokine Production | A reduction in the release of inflammatory cytokines, such as TNF-α and IL-6, has been observed. patsnap.com | Downregulation of the inflammatory response at the molecular level. |

Enzymatic Interactions and Metabolic Transformations

3-Carbamyl-1-methylpyridinium chloride, chemically identified as 1-Methylnicotinamide (MNA), is a primary metabolite of nicotinamide (B372718) (a form of vitamin B3). guidechem.comchemicalbook.com Its formation in the body is a key metabolic transformation catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). guidechem.comchemicalbook.com This enzymatic interaction involves the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, yielding MNA. guidechem.com This process is a significant step in the metabolic pathway of nicotinamide. Elevated levels of NNMT activity and consequently higher levels of MNA have been noted in certain aggressive cancer cell lines, suggesting a role for this metabolic transformation in cancer cell metabolism. guidechem.com

Beyond its formation, 3-Carbamyl-1-methylpyridinium chloride is involved in other biological activities. For instance, it has demonstrated anti-inflammatory and antithrombotic properties that are exerted through direct action on the endothelium. guidechem.com These effects are associated with the prostacyclin pathway and an improvement in the bioavailability of nitric oxide. guidechem.com

In agricultural applications, the compound acts as a herbicide by inhibiting the enzyme acetolactate synthase. guidechem.com This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition disrupts protein synthesis, leading to plant death. guidechem.com

| Process | Interacting Enzyme/System | Outcome of Interaction |

|---|---|---|

| Metabolic Formation | Nicotinamide N-methyltransferase (NNMT) | Catalyzes the conversion of nicotinamide to 3-Carbamyl-1-methylpyridinium chloride (MNA). guidechem.com |

| Herbicide Action | Acetolactate Synthase (in plants) | Inhibition of the enzyme, leading to disruption of amino acid synthesis. guidechem.com |

| Vascular Effects | Endothelial Prostacyclin Pathway / eNOS | Exhibits anti-inflammatory and antithrombotic effects by enhancing nitric oxide bioavailability. guidechem.com |

Role in NADH/NADPH Dependent Processes

As a direct metabolite of nicotinamide, 3-Carbamyl-1-methylpyridinium chloride is intrinsically linked to the cellular pools of nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). Nicotinamide is a fundamental precursor for the synthesis of NAD+ and NADP+, which are essential coenzymes modulating cellular redox status and controlling numerous signaling and transcriptional events. chemicalbook.com The oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of these coenzymes are vital for hundreds of redox reactions. nih.gov

NADH is a primary electron donor in cellular respiration, specifically in the electron transport chain, which is central to ATP generation. nih.gov NADPH, on the other hand, serves as a crucial electron donor in anabolic reactions, such as the synthesis of fatty acids and steroids, and plays a key role in antioxidant defense systems. nih.govnih.gov It provides the necessary reducing equivalents for molecules like glutathione (B108866), which are essential for detoxifying reactive oxygen species (ROS). nih.gov

The metabolic pathway that produces 3-Carbamyl-1-methylpyridinium chloride from nicotinamide is part of the broader cellular strategy for maintaining NAD(H) and NADP(H) homeostasis. nih.gov The regulation of these coenzyme pools is critical for normal cellular function, and disruptions can lead to various pathological conditions. nih.gov By being a product of nicotinamide metabolism, 3-Carbamyl-1-methylpyridinium chloride is part of the dynamic system that influences the availability of precursors for NAD+ and NADP+ synthesis.

| Coenzyme | Primary Cellular Function | Relation to 3-Carbamyl-1-methylpyridinium Chloride |

|---|---|---|

| NADH | Electron donor for ATP production via oxidative phosphorylation. nih.gov | Derived from NAD+, for which the precursor (nicotinamide) is also the precursor of 3-Carbamyl-1-methylpyridinium chloride. chemicalbook.com |

| NADPH | Provides reducing power for anabolic biosynthesis and antioxidant defense (e.g., glutathione reduction). nih.govnih.gov | Derived from NADP+, which shares the same nicotinamide precursor pathway. chemicalbook.com |

Research Applications and Emerging Areas for 3 Carbamyl 1 Methylpyridinium Chloride

Cardiovascular and Inflammatory Disease Research

Studies have identified 3-Carbamyl-1-methylpyridinium chloride as a biologically active molecule with significant potential in the context of cardiovascular and inflammatory diseases. Its effects are primarily associated with its direct action on the endothelium, the inner lining of blood vessels. guidechem.comchemicalbook.com

Research has demonstrated that 3-Carbamyl-1-methylpyridinium chloride possesses antithrombotic properties. guidechem.comchemicalbook.com The mechanism behind this activity involves its direct influence on the endothelium. Specifically, it has been shown to engage the prostacyclin pathway, which is crucial for preventing the formation of blood clots. guidechem.comchemicalbook.com By stimulating this pathway, the compound helps to maintain blood fluidity and prevent thrombotic events.

The compound also exhibits notable anti-inflammatory effects, which are closely linked to its impact on the vascular endothelium. guidechem.comchemicalbook.com The anti-inflammatory action is partly achieved by improving the bioavailability of nitric oxide (NO). guidechem.comchemicalbook.com Nitric oxide is a key signaling molecule that plays a role in reducing inflammation and promoting vascular health. Furthermore, the compound contributes to a reduction in endothelial nitric oxide synthase (eNOS)-dependent oxidative stress, a key factor in vascular inflammation. chemicalbook.com

The demonstrated antithrombotic and anti-inflammatory properties of 3-Carbamyl-1-methylpyridinium chloride have positioned it as a potential candidate for the development of new therapeutic agents. guidechem.comlookchem.com Its ability to induce vasorelaxation by enhancing nitric oxide bioavailability suggests its potential use in conditions characterized by endothelial dysfunction. chemicalbook.com By targeting fundamental mechanisms of vascular health, such as the prostacyclin and nitric oxide pathways, it offers a promising avenue for creating novel treatments for a range of cardiovascular disorders. guidechem.comchemicalbook.com

Table 1: Summary of Cardiovascular and Inflammatory Research Findings

| Research Area | Key Finding | Mechanism of Action |

| Antithrombotic Properties | Exhibits properties that prevent blood clot formation. | Direct action on the endothelium involving the prostacyclin pathway. guidechem.comchemicalbook.com |

| Anti-inflammatory Applications | Demonstrates effects that reduce inflammation in the vasculature. | Improves nitric oxide (NO) bioavailability and reduces eNOS-dependent oxidative stress. guidechem.comchemicalbook.com |

| Therapeutic Agent Development | Considered a potential candidate for new cardiovascular drugs. | Vasorelaxing effects and modulation of key endothelial pathways. guidechem.comchemicalbook.com |

Cancer Research and Metabolic Interventions

In the field of oncology, 3-Carbamyl-1-methylpyridinium chloride is being investigated for its intricate connection to cancer cell metabolism and its link to the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT). guidechem.com

Evidence suggests a definitive role for 3-Carbamyl-1-methylpyridinium chloride in the metabolism of cancer cells. guidechem.comlookchem.com In certain experimental contexts, the compound has been shown to increase the activity of mitochondrial Complex I and enhance the viability of cancer cells. guidechem.com This indicates its potential involvement in modulating cellular energy production pathways within tumors, a critical aspect of cancer progression.

The presence and concentration of 3-Carbamyl-1-methylpyridinium chloride in tumors are directly linked to the activity of Nicotinamide N-methyltransferase (NNMT). guidechem.comchemicalbook.com NNMT is an enzyme that catalyzes the formation of this compound from nicotinamide. chemicalbook.com Research has revealed that enhanced NNMT activity is a characteristic feature of many types of cancer. chemicalbook.com Consequently, aggressive cancer cell lines often exhibit higher levels of 3-Carbamyl-1-methylpyridinium chloride. guidechem.comlookchem.com This correlation has implicated NNMT and its metabolic product in the mechanisms that support tumor growth and survival, making NNMT a subject of investigation as a potential therapeutic target in oncology. guidechem.commdpi.com

Table 2: Findings in Cancer Research and Metabolic Interventions

| Research Area | Key Finding | Associated Enzyme | Implication |

| Cancer Cell Metabolism | Can increase mitochondrial Complex I activity and cancer cell viability. guidechem.com | - | Implicated in modulating cellular energy pathways in cancer. guidechem.com |

| NNMT Activity Link | Aggressive cancer cell lines report higher levels of the compound. guidechem.comlookchem.com | Nicotinamide N-methyltransferase (NNMT) | Enhanced NNMT activity is a feature of many cancers, linking the enzyme and its product to tumor progression. guidechem.comchemicalbook.com |

Potential for Novel Cancer Therapies and Diagnostic Tools

The investigation into 3-Carbamyl-1-methylpyridinium chloride, and its cation N¹-Methylnicotinamide (NMN), has revealed a significant connection to cancer cell metabolism, suggesting potential avenues for both therapeutic intervention and diagnostic innovation. The link is primarily through the enzyme nicotinamide N-methyltransferase (NNMT), which catalyzes the formation of NMN from nicotinamide.

Enhanced NNMT activity is a documented feature in numerous types of cancer. guidechem.comchemicalbook.com Aggressive cancer cell lines have been observed to have correspondingly higher levels of NMN. guidechem.com This upregulation implicates NMN and its metabolic pathway in the progression of cancer, making it a target of interest for research. The elevated production of this metabolite in cancerous cells suggests that it could serve as a biomarker for disease presence or aggressiveness. Furthermore, understanding the role of the NNMT-NMN pathway in cancer cell biology may open doors to novel therapeutic strategies aimed at disrupting these metabolic processes.

Biomarker Research and Clinical Monitoring

3-Carbamyl-1-methylpyridinium chloride is a key metabolite in human biology, and its quantification is crucial for various clinical and research applications. It serves as an important biomarker for nutritional status and has been explored for its role in monitoring physiological and pathological processes.

The measurement of N¹-Methylnicotinamide, the active cation of 3-Carbamyl-1-methylpyridinium chloride, in biological fluids is well-established. It is a standard practice in clinical chemistry and metabolic research to assess its concentration in both urine and plasma to gain insights into metabolic pathways.

Various analytical techniques have been developed and validated for its precise quantification. High-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography with tandem mass spectrometry (HILIC-MS/MS) are commonly employed methods. researchgate.netnih.gov These methods offer the sensitivity and specificity required to measure the wide range of concentrations found in human samples. Basal levels of NMN can vary significantly among individuals, influenced by factors such as diet and physiological condition. researchgate.net

| Biological Fluid | Reported Concentration Range | Primary Quantification Methods |

|---|---|---|

| Plasma | 4-120 ng/mL | HPLC, LC-MS/MS |

| Urine | 2,000-15,000 ng/mL (0.5-25 µg/mL) | HPLC, LC-MS/MS |

Data derived from studies on N¹-Methylnicotinamide levels in human samples. researchgate.netnih.gov

The urinary excretion of N¹-Methylnicotinamide is considered one of the most reliable biomarkers for assessing the body's niacin (Vitamin PP) status. nih.gov Niacin is an essential nutrient, and its deficiency can lead to the condition known as pellagra. Since NMN is a primary metabolite of nicotinamide, its levels in urine directly reflect the dietary intake and metabolic turnover of niacin. researchgate.netkcl.ac.uk

Clinical studies have established reference ranges for urinary NMN excretion to define niacin sufficiency and deficiency. Low levels of urinary NMN are a clear indicator of inadequate niacin intake or availability. researchgate.nethmdb.ca For instance, a urinary excretion of less than 1.2 mg per day of NMN has been shown to be a reliable marker for individuals on a low niacin diet. researchgate.net Monitoring these levels is critical in nutritional science and for diagnosing niacin deficiency in clinical settings. nih.gov

| Niacin Status | Indicator |

|---|---|

| Deficient | Low urinary excretion of N¹-Methylnicotinamide |

| Sufficient | Normal urinary excretion of N¹-Methylnicotinamide |

Dermatological Applications

The physiological properties of N¹-Methylnicotinamide, particularly its anti-inflammatory effects, have prompted investigation into its potential use in dermatology. guidechem.comchemicalbook.com

N¹-Methylnicotinamide has demonstrated anti-inflammatory properties in various studies. guidechem.comchemicalbook.com These effects are attributed to its ability to modulate endothelial function, potentially through mechanisms involving the prostacyclin pathway and improving nitric oxide bioavailability. guidechem.com This intrinsic anti-inflammatory activity suggests that 3-Carbamyl-1-methylpyridinium chloride could be a candidate for topical treatments aimed at mitigating inflammatory skin disorders. Research is ongoing to explore its efficacy in conditions characterized by chronic inflammation.

Rosacea is a common chronic inflammatory skin condition characterized by symptoms such as facial erythema, papules, and pustules. nih.gov Standard treatments often include topical agents like metronidazole (B1676534) and azelaic acid, which have proven efficacy. nih.govmdpi.com While the anti-inflammatory properties of N¹-Methylnicotinamide suggest a theoretical basis for its use in inflammatory skin diseases, there is currently a lack of specific published research directly evaluating the effectiveness of 3-Carbamyl-1-methylpyridinium chloride for the treatment of rosacea. This remains an area for potential future investigation.

Role as a Conformational Probe in Protein Studies

While direct studies specifically employing 3-Carbamyl-1-methylpyridinium chloride as a conformational probe in protein analysis are not extensively documented in the reviewed literature, the foundational principles of using pyridinium-based compounds for such applications are well-established. Pyridinium (B92312) salts are known to exhibit fluorescence properties that are sensitive to their local environment, a characteristic that is pivotal for a conformational probe.

For instance, a study on the water-soluble pyridinium salt, 4-[2-(4-Dimethylamino-phenyl)-vinyl]-1-methylpyridinium iodide (p-DASPMI), demonstrated its utility as a "turn-on" fluorescent probe for monitoring protein conformational changes. nih.gov The fluorescence lifetime and quantum yield of this probe were observed to increase significantly upon binding to bovine serum albumin (BSA). nih.gov This sensitivity to the protein environment allows for the detection of conformational shifts induced by factors such as pH and the presence of metal ions. nih.gov The photophysical properties of pyridinium salts, including their potential for crystalline phase transformation and mechanochromic luminescence, further underscore their potential as responsive molecular probes. rsc.org

Pyridinium-based fluorescent probes can be designed to target specific residues on a protein, such as lysine, providing a tool for chemoproteomic profiling in live cells. rsc.org The changes in the fluorescence signal upon binding or in response to alterations in the protein's conformation can provide valuable insights into protein structure and dynamics. Although specific data for 3-Carbamyl-1-methylpyridinium chloride is not available, its structural similarity to other fluorescent pyridinium salts suggests a potential for similar applications, warranting further investigation into its spectroscopic properties within protein microenvironments.

Drug Discovery and Development

The chemical scaffold of 3-Carbamyl-1-methylpyridinium chloride, also known as N-methylnicotinamide chloride, has been a focal point in various aspects of drug discovery and development, ranging from analytical methodologies to pharmacokinetic studies of its derivatives.

Quantitative Estimation of Drugs Containing Active Methylene (B1212753) Sulfoxide (B87167) Functional Groups

While direct methods employing 3-Carbamyl-1-methylpyridinium chloride for the quantitative estimation of drugs with active methylene sulfoxide functional groups were not identified in the surveyed literature, the reactivity of pyridinium salts provides a basis for potential analytical applications. For example, the Parikh-Doering oxidation utilizes a pyridine-sulfur trioxide complex in dimethyl sulfoxide (DMSO) to oxidize alcohols, demonstrating the reactivity of this class of compounds. acsgcipr.org Furthermore, research has shown that alkyl sulfoxides can form electron-donor-acceptor (EDA) complexes with N-methoxy pyridinium salts, which can then undergo reactions to form pyridine (B92270) derivatives. chemrxiv.org This reactivity suggests that pyridinium salts could potentially be developed as reagents for the derivatization and subsequent quantification of sulfoxide-containing drugs, although specific methodologies have yet to be reported.

Bioavailability and Bioequivalence Studies

Bioavailability and bioequivalence are critical parameters in drug development, ensuring that a generic drug product has the same rate and extent of absorption as the reference product. fda.govnih.gov Studies on the oral bioavailability of nicotinamide riboside (NR), a related NAD+ precursor, have shown that it is effectively absorbed in both mice and humans, leading to a significant increase in the blood NAD+ metabolome. researchgate.netnih.gov

Bioequivalence studies are essential for the approval of generic drugs and are typically conducted under standardized conditions, often involving fasting or fed states, to compare the pharmacokinetic profiles of the test and reference products. ich.orgeuropa.eu

Pharmacokinetic Profiling of Derivatives

The pharmacokinetic profile of 1-methylnicotinamide (B1211872) (MNA), the cation of 3-Carbamyl-1-methylpyridinium chloride, has been investigated, particularly in its nitrate (B79036) salt form. A study in rats compared the pharmacokinetics of MNA administered as nitrate (MNANO3), nitrite (B80452) (MNANO2), and chloride (MNACl) salts. nih.gov The results indicated that the nitrate salt exhibited significantly better bioavailability (22.4%) compared to the nitrite (9.2%) and chloride (9.1%) salts. nih.gov

The study also revealed differences in key pharmacokinetic parameters, as detailed in the table below.

| Parameter | MNANO3 | MNANO2 | MNACl |

| Bioavailability (%) | 22.4 | 9.2 | 9.1 |

| Cmax (μM) | 21.74 | 56.65 | 16.13 |

| tmax (h) | 1.92 | 0.22 | 0.63 |

| Vss (L/kg) | 1.96 | 1.05 | 0.76 |

| Pharmacokinetic parameters of different 1-methylnicotinamide salts in rats. nih.gov |

Ionic Liquids and Pyridinium Salts in Chemical and Biological Systems

Pyridinium salts, including 3-Carbamyl-1-methylpyridinium chloride, are a class of ionic liquids that have garnered significant interest for their applications in various chemical and biological systems. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and possess unique properties such as low volatility, high thermal stability, and tunable solvent properties.

In the realm of biocatalysis, pyridinium-based ionic liquids have been investigated for their ability to enhance the stability and activity of enzymes. nih.gov For instance, a study on Candida rugosa lipase (B570770) demonstrated that the addition of N-hexylpyridinium bromide as a cosolvent in a methanol-water system could increase the hydrolytic activity of the enzyme. nih.gov The choice of the anion in the ionic liquid was found to be crucial, with bromide providing more stability to the lipase conformation compared to tetrafluoroborate. nih.gov Ionic liquids can provide a protective environment for enzymes, shielding them from the denaturing effects of organic solvents. nih.gov

The applications of ionic liquids in biocatalysis extend to whole-cell systems, where they can serve as a non-aqueous phase for substrate delivery and product extraction, potentially improving reaction efficiency and simplifying downstream processing. mdpi.com The diverse and tunable nature of ionic liquids makes them promising media for a wide range of enzymatic reactions, from hydrolysis and esterification to more complex biotransformations. researchgate.net Furthermore, the synthesis of carbohydrate-based pyridinium ionic liquids is being explored for their potential biocompatibility and applications in areas such as medical coatings. rsc.org

Antioxidant and Antimicrobial Activity Screening of Analogs

Analogs of 3-Carbamyl-1-methylpyridinium chloride have been the subject of screening for their potential antioxidant and antimicrobial activities, leveraging the inherent biological properties of the pyridinium scaffold.

1-Methylnicotinamide (MNA), the active cation of the title compound, has been shown to possess antioxidant properties. It can ameliorate lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells. nih.gov MNA is also recognized for its potent anti-inflammatory effects. nih.gov

The antimicrobial activity of pyridinium salts is a well-documented phenomenon. The cationic nature of the pyridinium ring allows it to interact with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. The antimicrobial efficacy can be modulated by altering the substituents on the pyridinium ring. For example, the length of the alkyl chain attached to the nitrogen atom has been shown to significantly influence the antimicrobial activity of pyridinium salts, with longer chains generally exhibiting greater potency. mdpi.com

Studies on various substituted benzylidenehydrazinylpyridinium derivatives have demonstrated their activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. mdpi.com The minimum inhibitory concentrations (MICs) for some of these compounds are presented in the table below.

| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | C. albicans MIC (μg/mL) |

| 3a | 32 | 512 | 16 | 64 |

| 3c | 32 | 256 | 16 | 64 |

| 3d | 4 | 32 | 256 | 32 |

| Antimicrobial activity of selected benzylidenehydrazinylpyridinium derivatives. mdpi.com |

Furthermore, the synthesis of novel 1H-1,2,3-triazole and carboxylate analogs of metronidazole, a well-known antimicrobial agent, has shown that modification of the core structure can lead to compounds with enhanced antibacterial and antifungal activities. beilstein-journals.org Similarly, the incorporation of pyridinium and trialkyl ammonium (B1175870) moieties into chitooligosaccharide derivatives has been shown to enhance their antimicrobial properties. selleckchem.com The synthesis of triarylpyridines with sulfonate and sulfonamide moieties also represents a promising avenue for the development of new antimicrobial agents. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Exploration of Structure-Function Relationships in Biological Systems

3-Carbamyl-1-methylpyridinium chloride, chemically known as 1-methylnicotinamide (B1211872) (MNA), is a primary metabolite of nicotinamide (B372718) (a form of vitamin B3). wikipedia.orgplos.org Its unique chemical architecture, featuring a positively charged pyridinium (B92312) ring with a methyl group at the N1 position and a carbamyl group at the C3 position, is pivotal to its diverse biological activities. hmdb.ca Understanding the intricate relationship between this structure and its physiological functions is a burgeoning area of scientific inquiry.

The methyl group at the N1 position is a direct result of the enzymatic action of nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen of the nicotinamide ring. wikipedia.org This methylation is not merely a step in nicotinamide degradation but rather confers distinct biological properties upon the molecule. For instance, the resulting quaternary ammonium (B1175870) cation is crucial for its interaction with various biological targets.

The carbamyl group at the C3 position is also essential for its activity. Studies comparing MNA to structurally related compounds have demonstrated that alterations to this group can significantly impact its biological effects. For example, in studies of its anti-thrombotic activity, various analogs of MNA were found to be either inactive or less potent, highlighting the importance of the specific arrangement of the carbamyl and methyl groups on the pyridinium ring for this particular function. nih.govnih.gov

One of the key mechanisms of MNA's action is its ability to stimulate the production of prostacyclin (PGI2) via the cyclooxygenase-2 (COX-2) pathway. nih.govnih.gov This activity is central to its anti-thrombotic and anti-inflammatory effects. The precise molecular interactions between MNA and the components of this pathway are an active area of investigation. It is hypothesized that the cationic nature of the pyridinium ring and the specific stereochemistry of its substituents facilitate its binding to and modulation of target proteins.

Furthermore, MNA has been identified as a feedback inhibitor of its own synthesis by targeting NNMT. ebi.ac.uk X-ray crystallography studies have revealed that MNA binds to the active site of NNMT, providing a structural basis for this inhibition. ebi.ac.uk This feedback loop suggests a sophisticated mechanism for regulating intracellular nicotinamide and NAD+ levels.

Future research in this area will likely focus on:

Detailed Pharmacophore Modeling: Elucidating the precise three-dimensional arrangement of chemical features responsible for MNA's various biological activities.

Site-Directed Mutagenesis: Identifying the specific amino acid residues in target proteins, such as those in the COX-2 pathway, that are critical for MNA binding and activity.

Synthesis and Evaluation of Novel Analogs: Creating new derivatives of MNA with modified substituents to probe the structure-activity relationship further and potentially develop more potent or selective therapeutic agents.

Interactive Table: Key Structural Features and Associated Functions of 3-Carbamyl-1-methylpyridinium chloride (MNA)

| Structural Feature | Biological Function | Mechanism of Action |

| N1-Methylpyridinium Cation | Essential for biological activity | Facilitates binding to target proteins and influences molecular interactions. |

| C3-Carbamyl Group | Crucial for specific activities like anti-thrombotic effects | The precise nature of this group is critical for optimal interaction with biological targets. |

| Overall Molecular Structure | Anti-thrombotic, Anti-inflammatory, Vasoprotective | Stimulation of the COX-2/prostacyclin pathway. nih.govnih.gov |

| Binding to NNMT | Feedback inhibition of its own synthesis | Regulates intracellular nicotinamide and NAD+ metabolism. ebi.ac.uk |

Integration with 'Omics' Technologies for Systems-Level Understanding

The advent of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has provided powerful tools to unravel the complex biological roles of molecules like 3-Carbamyl-1-methylpyridinium chloride (MNA) at a systems level. Integrating data from these platforms is crucial for a holistic understanding of how MNA influences cellular networks and contributes to health and disease.

Metabolomics has been instrumental in identifying MNA as a key player in various pathological conditions. Untargeted metabolomic studies have shown altered levels of MNA in the serum of patients with cirrhosis and hepatocellular carcinoma, suggesting its potential as a biomarker for disease progression. Furthermore, metabolomic analyses have revealed elevated urinary MNA levels in animal models of obesity and type 2 diabetes.

Proteomics , the large-scale study of proteins, has complemented metabolomic findings by identifying the enzymatic machinery involved in MNA metabolism and its downstream effects. For instance, proteomic analyses have confirmed the upregulation of NNMT, the enzyme responsible for MNA synthesis, in various cancers. This has led to the hypothesis that the NNMT-MNA axis plays a significant role in cancer cell metabolism and proliferation. Chemoproteomic approaches are also being used to identify the direct protein targets of MNA and its analogs, which can help to elucidate its mechanisms of action.

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, offers insights into the gene expression changes induced by MNA. Global transcriptome analysis has been used to study the effects of nicotinamide metabolism on immune responses, revealing that interferon-gamma can upregulate genes involved in this pathway. biorxiv.org Future transcriptomic studies focusing specifically on the effects of MNA treatment could identify novel gene networks and signaling pathways modulated by this compound. For example, it has been shown that NNMT expression can influence the methylation of DNA and histones, thereby altering gene expression. embopress.org Investigating the transcriptomic consequences of MNA's feedback inhibition on NNMT could provide valuable information on its epigenetic regulatory roles.

Genomics provides the foundational information about the genes involved in MNA metabolism, such as the NNMT gene. Studies have investigated the association between single-nucleotide polymorphisms (SNPs) in the NNMT gene and the risk of various diseases. nih.gov Integrating genomic data with 'omics' profiles can help to understand how genetic variations influence MNA levels and its physiological effects in different individuals, paving the way for personalized medicine approaches.

The integration of these 'omics' datasets is essential for constructing comprehensive models of MNA's role in cellular physiology and pathophysiology. This systems-level understanding will be critical for identifying new therapeutic targets and developing novel strategies for the prevention and treatment of a wide range of diseases.

Development of Advanced Delivery Systems for Therapeutic Applications

The therapeutic potential of 3-Carbamyl-1-methylpyridinium chloride (MNA) has spurred interest in the development of advanced delivery systems to enhance its efficacy, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues. As a water-soluble quaternary ammonium compound, MNA's transport across biological membranes can be limited, necessitating innovative formulation strategies.

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a water-soluble molecule like MNA, it can be entrapped within the aqueous core of the liposome. Research into liposomal formulations of nicotinamide, a precursor to MNA, has shown promising results in terms of stability and controlled release. researchgate.net Similar approaches could be adapted for MNA to improve its bioavailability and prolong its circulation time. Furthermore, the surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to direct the encapsulated MNA to specific cells or tissues, for example, to cancer cells overexpressing a particular receptor. One study demonstrated the feasibility of constructing nicotinamide mononucleotide-loaded liposomes for transport across the blood-brain barrier, a strategy that could potentially be explored for MNA in the context of neurodegenerative diseases. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate MNA, protecting it from degradation and controlling its release. The properties of these nanoparticles, such as size, surface charge, and release kinetics, can be tailored by selecting different polymers and fabrication methods. Surface modification of polymeric nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can help to reduce clearance by the immune system and extend their circulation half-life.

Nanoencapsulation: This technology involves enclosing MNA within a nanoscale carrier material. Nanoencapsulation can improve the solubility and stability of the compound, as well as provide for its controlled release. Various techniques, such as nanoemulsion and nanosuspension formation, could be explored for the effective delivery of MNA.

The development of these advanced delivery systems holds significant promise for translating the therapeutic potential of MNA into clinical applications. Future research will need to focus on optimizing the formulation parameters, evaluating the in vitro and in vivo performance of these delivery systems, and assessing their safety and efficacy in relevant disease models.

Investigations into Long-Term Biological Impacts and Safety Profiles in Specific Research Contexts

While 3-Carbamyl-1-methylpyridinium chloride (MNA) is an endogenous metabolite, the long-term biological impacts and safety of its administration, particularly at therapeutic concentrations, require thorough investigation in various research contexts.

Studies in animal models have provided some initial insights. For instance, long-term supplementation with MNA in diabetic mice has been shown to improve exercise capacity without adverse effects on key metabolic parameters like HbA1c or lipid profiles. plos.org Another study in a mouse model of high-fat diet-induced heart injury demonstrated that oral administration of MNA ameliorated oxidative stress, inflammation, and fibrosis in the kidneys. nih.govfrontiersin.org These findings suggest a favorable safety profile in these specific preclinical settings.

In the context of human consumption, MNA has been evaluated as a novel food ingredient. The European Food Safety Authority (EFSA) has assessed the safety of 1-MNA chloride and concluded that it is safe under the proposed uses and use levels in food supplements. This assessment was based on a review of available toxicological data.

However, it is important to note that the safety profile in the general population as a food supplement may not directly translate to its use in specific patient populations or at higher therapeutic doses. For example, the long-term effects of MNA in patients with pre-existing conditions or those taking other medications need to be carefully evaluated.

Furthermore, the biological effects of MNA are closely linked to the activity of NNMT, an enzyme that is dysregulated in various diseases, including cancer and metabolic disorders. Therefore, the long-term administration of MNA in these contexts needs to be carefully considered. For instance, while MNA has been shown to have anti-inflammatory and other beneficial effects, its role in cancer is complex and may be context-dependent. nih.gov

Future research should focus on:

Chronic Toxicological Studies: Conducting comprehensive long-term toxicology studies in various animal models to assess any potential adverse effects on different organ systems.

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the long-term safety and efficacy of MNA in specific patient populations. nih.govnih.govnih.gov These trials should include rigorous monitoring of potential side effects and interactions with other drugs.

Pharmacovigilance: Establishing post-market surveillance systems to monitor the long-term safety of MNA-containing products once they become more widely available.

A thorough understanding of the long-term biological impacts and safety profile of MNA is paramount for its responsible development as a potential therapeutic agent or health supplement.

Collaborative Research between Synthetic Chemistry, Biochemistry, and Clinical Sciences

The multifaceted nature of 3-Carbamyl-1-methylpyridinium chloride (MNA) and its therapeutic potential necessitates a highly collaborative research approach, integrating expertise from synthetic chemistry, biochemistry, and clinical sciences.

Synthetic Chemistry plays a crucial role in the design and synthesis of novel MNA analogs and inhibitors of its synthesizing enzyme, NNMT. acs.org By systematically modifying the structure of MNA, synthetic chemists can create libraries of compounds that can be used to probe structure-activity relationships and identify molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The development of efficient and scalable synthetic routes is also essential for producing sufficient quantities of MNA and its derivatives for preclinical and clinical studies.

Biochemistry provides the tools and knowledge to understand the molecular mechanisms of MNA's action. Biochemists are instrumental in developing and performing assays to measure the activity of enzymes like NNMT and to screen for inhibitors. nih.gov They also investigate the interactions of MNA with its biological targets at a molecular level, using techniques such as X-ray crystallography and various spectroscopic methods. ebi.ac.uk Furthermore, biochemists play a key role in elucidating the metabolic pathways influenced by MNA and in identifying biomarkers that can be used to monitor its effects in vivo. nih.gov

Clinical Sciences bridge the gap between basic research and patient care. Clinical researchers are responsible for designing and conducting clinical trials to evaluate the safety and efficacy of MNA and related compounds in humans. nih.govnih.govnih.gov This involves developing clinical protocols, recruiting and monitoring patients, and analyzing the clinical data. Collaboration with clinicians is also essential for identifying the patient populations that are most likely to benefit from MNA-based therapies and for defining the optimal therapeutic regimens.

A successful interdisciplinary collaboration would involve a continuous feedback loop between these three fields. For example, clinical findings on the efficacy or side effects of MNA could inform the design of new analogs by synthetic chemists. In turn, the discovery of a more potent NNMT inhibitor by biochemists could lead to new clinical trials.

Several research initiatives and consortia are emerging that foster this type of collaborative environment for the study of nicotinamide metabolism and its role in disease. nwo.nlnih.govarthritis.org These initiatives bring together researchers from different disciplines to share knowledge, resources, and expertise, thereby accelerating the translation of basic scientific discoveries into new therapies for patients.

常见问题

Basic Research: Synthesis and Characterization

Q1: What are the optimal reaction conditions for synthesizing 3-carbamyl-1-methylpyridinium chloride with high purity? Answer: A two-step synthesis involving quaternization of pyridine derivatives followed by carbamylation is commonly used. Key parameters include:

- Temperature: 60–80°C for quaternization (prevents side reactions like hydrolysis).

- Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Molar ratios: A 1:1.2 molar ratio of methylating agent to pyridine derivative minimizes unreacted intermediates.

Purity can be validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H-NMR (peaks at δ 8.5–9.0 ppm for pyridinium protons) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q2: How can researchers distinguish 3-carbamyl-1-methylpyridinium chloride from its structural analogs using spectroscopic methods? Answer: Combine FT-IR (amide C=O stretch at ~1650 cm⁻¹) and 13C-NMR (carbamyl carbon at ~155 ppm). Mass spectrometry (ESI+) with m/z 185.1 [M-Cl]⁺ provides further confirmation. Advanced methods like 2D-COSY NMR resolve overlapping signals in complex mixtures .

Advanced Research: Stability and Degradation Pathways

Q3: What are the primary degradation products of 3-carbamyl-1-methylpyridinium chloride under acidic conditions, and how can they be quantified? Answer: Acid hydrolysis leads to demethylation (yielding pyridine-carboxamide) and carbamyl cleavage. Use accelerated stability testing (pH 1–3, 40°C) with UHPLC-MS/MS for quantification. For kinetic analysis, apply first-order degradation models (R² > 0.95). Degradation pathways should be mapped using density functional theory (DFT) simulations .

Q4: How do temperature and humidity affect the long-term stability of this compound in solid-state formulations? Answer: Perform ICH Q1A-compliant studies (25°C/60% RH and 40°C/75% RH). Monitor via X-ray diffraction (XRD) for crystallinity changes and dynamic vapor sorption (DVS) for hygroscopicity. Stability correlates with lattice energy; additives like cellulose derivatives reduce moisture uptake .

Mechanistic Studies: Biological Interactions

Q5 (Advanced): What in vitro assays are suitable for studying the interaction of 3-carbamyl-1-methylpyridinium chloride with acetylcholinesterase (AChE)? Answer: Use Ellman’s assay (DTNB reagent) to measure AChE inhibition kinetics. For mechanistic insights, combine molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities. Validate results with site-directed mutagenesis of catalytic triad residues .

Data Contradictions and Reproducibility

Q6 (Advanced): How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different studies? Answer: Standardize assay conditions (pH, temperature, enzyme source) and use reference inhibitors (e.g., donepezil) for calibration. Perform meta-analysis with random-effects models to account for inter-study variability. Replicate experiments using blind protocols to minimize bias .

Computational Modeling

Q7: What computational tools are recommended for predicting the solvation free energy of 3-carbamyl-1-methylpyridinium chloride? Answer: Use COSMO-RS for solvent-solute interactions or MD simulations (GROMACS) with explicit water models. Validate predictions against experimental log P values (octanol-water partition coefficients). Adjust force fields (e.g., GAFF2) to account for polarizable carbamyl groups .

Analytical Method Development

Q8 (Basic): How can researchers optimize HPLC methods for quantifying trace impurities in 3-carbamyl-1-methylpyridinium chloride? Answer: Use Design of Experiments (DoE) via software like Design Expert to test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。